molecular formula C24H36O16 B14490898 Phenylmaltotrioside CAS No. 63538-05-6

Phenylmaltotrioside

Cat. No.: B14490898
CAS No.: 63538-05-6
M. Wt: 580.5 g/mol
InChI Key: QWNCOASHVFFDRG-HIUMSLFHSA-N
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Description

Phenylmaltotrioside is a chemical compound known for its unique structure and properties It is a type of glycoside, specifically a phenyl glycoside, which consists of a phenyl group attached to a maltotrioside moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenylmaltotrioside can be synthesized through the transglycosylation reaction catalyzed by enzymes such as saccharifying α-amylase from Bacillus subtilis . The reaction typically occurs at a temperature of 25°C and a pH of 5.4. The enzyme hydrolyzes phenyl β-maltoside at the glucosidic linkage between the glucose residues to form D-glucose and phenyl β-D-glucoside, along with maltose, maltotriose, and phenyl β-maltotrioside .

Industrial Production Methods

Industrial production of this compound involves optimizing the enzymatic reaction conditions to maximize yield. This includes controlling the temperature, pH, and concentration of substrates and enzymes. The process may also involve purification steps such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Phenylmaltotrioside undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroquinones.

    Substitution: Various substituted phenylmaltotriosides depending on the electrophile used.

Scientific Research Applications

Phenylmaltotrioside has several applications in scientific research:

Mechanism of Action

The mechanism of action of phenylmaltotrioside involves its interaction with specific enzymes and receptors. It acts as a substrate for glycoside hydrolases, which catalyze the hydrolysis of the glycosidic bond. The phenyl group may also interact with aromatic receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Phenylmaltotrioside can be compared with other glycosides such as:

    Phenyl β-maltoside: Similar structure but with fewer glucose units.

    Phenyl β-glucoside: Contains only one glucose unit.

    Maltotriose: Lacks the phenyl group.

Uniqueness

This compound is unique due to its combination of a phenyl group and a maltotrioside moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

63538-05-6

Molecular Formula

C24H36O16

Molecular Weight

580.5 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-phenoxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C24H36O16/c25-6-10-13(28)14(29)17(32)23(36-10)39-21-12(8-27)38-24(19(34)16(21)31)40-20-11(7-26)37-22(18(33)15(20)30)35-9-4-2-1-3-5-9/h1-5,10-34H,6-8H2/t10-,11-,12-,13-,14+,15-,16-,17-,18-,19-,20-,21-,22-,23-,24+/m1/s1

InChI Key

QWNCOASHVFFDRG-HIUMSLFHSA-N

Isomeric SMILES

C1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O

Canonical SMILES

C1=CC=C(C=C1)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O

Origin of Product

United States

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